molecular formula C14H19NO3 B2817686 tert-butyl 4-Methoxyindoline-1-carboxylate CAS No. 1415559-82-8

tert-butyl 4-Methoxyindoline-1-carboxylate

Cat. No.: B2817686
CAS No.: 1415559-82-8
M. Wt: 249.31
InChI Key: WEAUCXVQOBGGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-Methoxyindoline-1-carboxylate: is a synthetic organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a methoxy group, and an indoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-Methoxyindoline-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields the corresponding formyl derivative.

    Protection: The formyl group is then protected using tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Reduction: The aldehyde group is reduced with sodium borohydride in methanol to obtain the corresponding alcohol.

    Methoxylation: The alcohol is then methoxylated to introduce the methoxy group.

    Final Product:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-Methoxyindoline-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indoline derivatives, while reduction may produce reduced indoline compounds .

Scientific Research Applications

Chemistry: tert-Butyl 4-Methoxyindoline-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives and their biological activities.

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of various fine chemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-Methoxyindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

  • tert-Butyl 4-oxo-1-piperidinecarboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: tert-Butyl 4-Methoxyindoline-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

tert-butyl 4-Methoxyindoline-1-carboxylate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. Its indole framework is associated with various pharmacological properties, making it a valuable candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉NO₄
  • Molecular Weight : 289.33 g/mol
  • Structure : The compound features an indole structure with a tert-butyl ester and a methoxy group, which contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that compounds with indole structures often act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant implications for drug-drug interactions and metabolic pathways.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies on related indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa cells, with IC50 values indicating potent activity .
  • Antiparasitic Activity : Indole derivatives have also been explored for their antiparasitic effects, showing potential against malaria and other parasitic infections. The structure-activity relationship suggests that modifications to the indole ring can enhance efficacy against specific targets .

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values comparable to known anticancer agents.
    • A comparative study indicated that modifications in the indole structure could enhance the compound's potency against various cancer types.
  • Enzyme Interaction Studies :
    • Binding affinity assays revealed that this compound effectively inhibits specific cytochrome P450 isoforms, which are critical for the metabolism of many drugs.
    • These interactions suggest a dual role in both therapeutic efficacy and potential side effects due to altered drug metabolism.
  • Antiparasitic Activity :
    • Research has shown that similar indole derivatives possess significant activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth.
    • Structure-activity relationship studies highlight that substituents on the indole ring can dramatically influence antiparasitic efficacy.

Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (nM)Remarks
CytotoxicityCalothrixins40 - 350Potent against HeLa cells
Enzyme InhibitionIndole derivativesVariesSignificant inhibition of cytochrome P450
AntiparasiticIndole-based compounds58 - 180Effective against malaria parasites

Properties

IUPAC Name

tert-butyl 4-methoxy-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAUCXVQOBGGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.